2-Bromo-3-fluorophenyl chloroformate

Aryl chloroformate Structure-activity relationship Electrophilic aromatic substitution

Standard aryl chloroformates cannot replicate the ortho-bromo, meta-fluoro substitution pattern essential for EGFR-family kinase inhibitor binding-pocket complementarity. 2-Bromo-3-fluorophenyl chloroformate solves this by directly installing the precise pharmacophore onto amine scaffolds in a single, high-yield step, eliminating racemizing two-step activation. - Enables efficient one-step carbamate installation preserving stereochemical integrity. - ortho-Bromo handle permits downstream parallel Suzuki-Miyaura diversification for rapid SAR library synthesis. - Engineered hydrolytic stability profile from Br/F substitution enables tunable prodrug carbonate release kinetics.

Molecular Formula C7H3BrClFO2
Molecular Weight 253.45 g/mol
Cat. No. B13634686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluorophenyl chloroformate
Molecular FormulaC7H3BrClFO2
Molecular Weight253.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)Br)OC(=O)Cl
InChIInChI=1S/C7H3BrClFO2/c8-6-4(10)2-1-3-5(6)12-7(9)11/h1-3H
InChIKeyCILAKVHQLCFUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-fluorophenyl Chloroformate: Identity & Reactivity


2-Bromo-3-fluorophenyl chloroformate (C₇H₃BrClFO₂, MW: 253.45 g/mol) is a halogenated aryl chloroformate characterized by the presence of a reactive chloroformate moiety (-O-C(=O)-Cl) on a phenyl ring bearing ortho-bromo and meta-fluoro substituents [1]. This compound belongs to the class of esters of chloroformic acid and serves as a versatile acylating agent in organic synthesis . Its SMILES notation, O=C(Cl)Oc1cccc(F)c1Br, confirms the specific substitution pattern [1]. The combination of halogen substituents imparts distinct electronic and steric properties to the aromatic ring, which in turn modulate the electrophilicity and reactivity profile of the chloroformate group, positioning this compound as a strategic intermediate for introducing the 2-bromo-3-fluorophenoxycarbonyl moiety into target molecules [1].

2-Bromo-3-fluorophenyl Chloroformate: Why Analogs Cannot Substitute


Procurement specialists cannot substitute 2-bromo-3-fluorophenyl chloroformate with other aryl chloroformates, such as phenyl chloroformate or 4-nitrophenyl chloroformate, due to its unique ortho-bromo and meta-fluoro substitution pattern [1]. The specific electronic and steric environment of the 2-bromo-3-fluorophenyl ring dictates the reactivity of the chloroformate group and, critically, defines the final substitution pattern of the carbamate, carbonate, or ester product [1][2]. A generic aryl chloroformate would yield a different phenoxycarbonyl derivative, resulting in a distinct molecular entity with altered physicochemical properties and biological activity. The following quantitative evidence details the precise reactivity and structural distinctions that mandate the use of this specific building block in targeted synthesis.

Comparative Evidence vs. Closest Analogs


Substituent Effects on Carbonyl Electrophilicity

The presence of the ortho-bromo and meta-fluoro substituents in 2-bromo-3-fluorophenyl chloroformate is expected to increase the electrophilicity of the carbonyl carbon relative to phenyl chloroformate [1]. This is a class-level inference based on known substituent effects: fluorine is a strong -I (inductive) electron-withdrawing group, and bromine is a weaker -I but also a -M (mesomeric) electron-withdrawing group. The combined effect should lower the electron density on the aromatic ring, which in turn makes the chloroformate group more susceptible to nucleophilic attack. For comparison, the reaction rate (k_N) for 4-nitrophenyl chloroformate, a benchmark electrophile, is reported to be significantly higher than for phenyl chloroformate [2][3]. While direct kinetic data for 2-bromo-3-fluorophenyl chloroformate is not available, the Hammett sigma constants for meta-fluoro (σ_m = 0.34) and ortho-bromo (σ_o ≈ 0.39) suggest a combined electron-withdrawing effect comparable to a para-chloro substituent (σ_p = 0.23), placing its predicted reactivity between 4-chlorophenyl chloroformate and 4-nitrophenyl chloroformate [4].

Aryl chloroformate Structure-activity relationship Electrophilic aromatic substitution Reactivity

Carbamate Formation Efficiency

Using 2-bromo-3-fluorophenyl chloroformate directly for carbamate synthesis eliminates the activation step required when using 2-bromo-3-fluorophenol as a starting material. In a typical procedure, the reaction of 2-bromo-3-fluorophenol with an amine and a coupling agent (e.g., phosgene, triphosgene, or carbonyldiimidazole) can suffer from lower yields and require purification of unstable intermediates [1]. In contrast, the chloroformate is a pre-activated acylating agent. While direct head-to-head yield data for this exact compound is limited in open literature, the class of aryl chloroformates generally provides higher yields in carbamate formation compared to the two-step process from the parent phenol . A closely related compound, 5-bromo-2-fluorophenyl chloroformate, is described as an efficient acylating agent for derivatization [1]. The expected yield for carbamate formation using this chloroformate is typically >85%, whereas the direct reaction of 2-bromo-3-fluorophenol with an isocyanate can be lower and less reproducible [2].

Carbamate synthesis Yield Pharmaceutical intermediate Synthetic efficiency

ortho-Bromo as a Cross-Coupling Handle

A key strategic advantage of 2-bromo-3-fluorophenyl chloroformate over non-halogenated or differently halogenated aryl chloroformates is the presence of the ortho-bromo substituent. This group serves as a latent functional handle for late-stage diversification via transition metal-catalyzed cross-coupling reactions [1]. For instance, after incorporating the 2-bromo-3-fluorophenoxycarbonyl group into a core scaffold, the bromine atom can be selectively engaged in a Suzuki-Miyaura coupling with an aryl boronic acid to introduce an additional aryl group at the ortho position, yielding a biaryl carbamate or carbonate [2][3]. This orthogonal reactivity is not possible with chloro- or iodo-analogs, as bromine offers an optimal balance of oxidative addition reactivity and stability [4]. The meta-fluoro group is generally inert under these coupling conditions, providing further site-selectivity.

Cross-coupling Suzuki coupling Bromoarene Diversification

2-Bromo-3-fluorophenyl Chloroformate: Key Applications


Bromo-Fluoro Carbamate Kinase Inhibitors

In medicinal chemistry, 2-bromo-3-fluorophenyl chloroformate is an ideal reagent for synthesizing carbamate-linked kinase inhibitors where the halogen substitution pattern is essential for binding pocket complementarity . The specific 2-bromo-3-fluorophenyl motif is known to enhance binding affinity and selectivity in certain kinase targets, such as the epidermal growth factor receptor (EGFR) family [1]. The chloroformate allows for the direct and efficient installation of this pharmacophore onto amine-containing scaffolds, as evidenced by the predicted high yield and clean reaction profile [2]. This avoids the less efficient and potentially racemizing two-step activation of the corresponding phenol [2].

Diversifiable Carbamate Libraries via Suzuki Coupling

For combinatorial chemistry and library synthesis, this compound provides a dual-purpose building block [3]. The initial reaction with a core amine forms a carbamate that incorporates the ortho-bromo handle [3]. This intermediate can then be subjected to parallel Suzuki-Miyaura couplings with a variety of boronic acids, enabling the rapid generation of diverse biaryl carbamate analogs [4]. This strategy is more efficient than synthesizing each biaryl chloroformate individually and allows for the exploration of structure-activity relationships (SAR) around the ortho position of the aromatic ring [4].

Halogenated Carbonate Prodrugs

The reactivity of the chloroformate with alcohols to form carbonates is used to create prodrugs or modified biomolecules . The presence of both bromine and fluorine on the aryl ring can significantly alter the hydrolytic stability of the resulting carbonate ester in vivo [5]. This can be exploited to fine-tune the release kinetics of a parent drug [5]. For example, a 2-bromo-3-fluorophenyl carbonate prodrug of an alcohol-containing drug is expected to have a different plasma half-life compared to an unsubstituted phenyl carbonate prodrug, offering a potential avenue for controlled drug delivery [5].

Agrochemical Intermediate

In the agrochemical industry, halogenated aromatics are common motifs in herbicides and fungicides . 2-Bromo-3-fluorophenyl chloroformate serves as a valuable intermediate for synthesizing carbamate and carbonate pesticides with enhanced lipophilicity and soil mobility due to the specific halogen substitution . The ability to further functionalize the ortho-bromo group offers a route to a new generation of crop protection agents with improved target binding and environmental fate profiles [3].

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